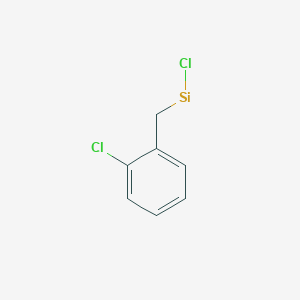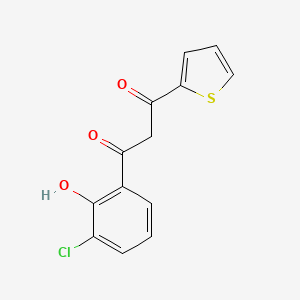
Chloro(chlorophenyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(chlorophenyl)methylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chloromethyl group and a chlorophenyl group. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Chloro(chlorophenyl)methylsilane can be synthesized through the chlorination of corresponding methylsilanes. The process involves the reaction of chloromethylsilane with chlorobenzene under specific conditions to introduce the chlorophenyl group. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
Chloro(chlorophenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced using hydride donors, leading to the formation of silane derivatives.
Condensation Reactions: It can participate in condensation reactions with alcohols or amines to form siloxanes or silazanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides and amines, typically under basic conditions.
Reduction Reactions: Hydride donors such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Condensation Reactions: Alcohols or amines are used, often in the presence of a catalyst to facilitate the reaction.
Major Products Formed
Substitution Reactions: Alkoxysilanes or aminosilanes.
Reduction Reactions: Silane derivatives with reduced chlorine content.
Condensation Reactions: Siloxanes or silazanes, depending on the reactants used.
科学的研究の応用
Chloro(chlorophenyl)methylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing into the use of organosilicon compounds in drug delivery systems, where this compound can be used to modify drug molecules for improved efficacy.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of chloro(chlorophenyl)methylsilane involves its reactivity with various nucleophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles such as alcohols, amines, and hydrides. This reactivity is exploited in various chemical transformations to introduce silicon-containing groups into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
類似化合物との比較
Chloro(chlorophenyl)methylsilane can be compared with other chlorosilanes such as:
Chloromethylsilane: Lacks the chlorophenyl group, making it less versatile in certain applications.
Chlorophenylsilane: Lacks the chloromethyl group, limiting its reactivity in some substitution reactions.
Dichloromethylsilane: Contains two chlorine atoms bonded to the silicon, offering different reactivity patterns.
The uniqueness of this compound lies in its dual functionality, with both chloromethyl and chlorophenyl groups, allowing for a broader range of chemical transformations and applications.
特性
CAS番号 |
57883-53-1 |
|---|---|
分子式 |
C7H6Cl2Si |
分子量 |
189.11 g/mol |
InChI |
InChI=1S/C7H6Cl2Si/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5H2 |
InChIキー |
ZCJBHCWGXXKZFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C[Si]Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)

![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)




![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)

